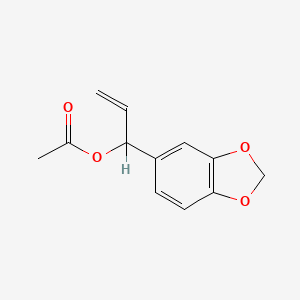
4-(三氟甲基)肉桂酸
描述
4-(Trifluoromethyl)cinnamic acid (4-TFCA) is an aromatic compound that is widely used in organic synthesis. It is a versatile building block for the synthesis of various compounds, such as polymers, dyes, pharmaceuticals, and agrochemicals. 4-TFCA is also known as trifluoromethylcinnamic acid, trifluoromethyl-cinnamate, and trifluoromethyl-cinnamic acid. Due to its unique properties, 4-TFCA has been studied extensively for its potential applications in various fields.
科学研究应用
抗耐药细菌感染的治疗
通过微波辅助合成制备了一系列4-(三氟甲基)肉桂酸的酰胺类化合物。这些化合物对参考菌株金黄色葡萄球菌ATCC 29213和粪肠球菌ATCC 29212以及耐甲氧西林金黄色葡萄球菌(MRSA)和耐万古霉素粪肠球菌(VRE)的耐药临床分离株进行了测试。 其中一些化合物显示出抗金黄色葡萄球菌和抗肠球菌活性 {svg_1}.
量子化学计算和分子对接
使用DFT/B3LYP通过更高的基组(6-311++G(d,p))计算了4-(三氟甲基)肉桂酸的几何参数,并获得了前沿分子轨道分析。 使用时间依赖性/密度泛函理论方法计算了4-(三氟甲基)肉桂酸的吸收光谱 {svg_2}.
振动分配
在4000-400 cm–1和4000-50 cm–1范围内获得了4-(三氟甲基)肉桂酸的FTIR和FT-拉曼光谱。 实验振动频率与计算的波数很好地协调 {svg_3}.
组蛋白脱乙酰酶抑制剂(HDAC8)结合
分子对接结果表明,4-(三氟甲基)肉桂酸分子与组蛋白脱乙酰酶抑制剂(HDAC8)的结合能最高(–6.10 kcal/mol) {svg_4}.
ADMET分析
为了了解该分子的药物相似性,还对4-(三氟甲基)肉桂酸进行了ADMET分析 {svg_5}.
HPLC内标
4-(三氟甲基)肉桂酸已被用作内标,用于通过HPLC测定血浆中的A77 1726(2-氰基-3-羟基- N -[4-(三氟甲基)苯基]-2-丁烯酰胺) {svg_6} {svg_7} {svg_8}.
作用机制
Target of Action
4-(Trifluoromethyl)cinnamic acid is known to exhibit antimicrobial activity, and it interacts with specific targets in microorganisms. For instance, it has been found to interact directly with ergosterol present in the fungal plasmatic membrane and with the cell wall . Ergosterol is a primary component of fungal cell membranes, and its disruption can lead to cell death .
Mode of Action
The compound’s interaction with its targets leads to significant changes in the microorganisms. By interacting with ergosterol and the cell wall, 4-(Trifluoromethyl)cinnamic acid disrupts the integrity of the fungal cell membrane, leading to cell death . This makes it an effective antifungal agent.
Biochemical Pathways
4-(Trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, which is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, and others . These compounds play vital roles in plant physiology, such as during growth, development, reproduction, and disease resistance .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Trifluoromethyl)cinnamic acid is currently limited. It is known that the compound is a solid at room temperature, with a melting point of 231-233 °c . Its solubility in various solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone suggests that it could be absorbed and distributed in the body following administration .
Result of Action
The primary result of the action of 4-(Trifluoromethyl)cinnamic acid is the disruption of the fungal cell membrane, leading to cell death . This makes it an effective antifungal agent. Additionally, some derivatives of cinnamic acid have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
Action Environment
The action, efficacy, and stability of 4-(Trifluoromethyl)cinnamic acid can be influenced by various environmental factors. For instance, its phase transition temperature is around 132/131 K , suggesting that it may exhibit different properties at different temperatures.
安全和危害
4-(Trifluoromethyl)cinnamic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
未来方向
生化分析
Biochemical Properties
4-(Trifluoromethyl)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard for the determination of A77 1726 in plasma by high-performance liquid chromatography (HPLC) . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby influencing their activity and stability.
Cellular Effects
The effects of 4-(Trifluoromethyl)cinnamic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the photodimerization process in certain cellular environments . Such interactions can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Trifluoromethyl)cinnamic acid over time are critical factors in laboratory settings. Studies have shown that this compound undergoes a single fully reversible temperature-induced phase transition at around 132/131 K . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal changes when using this compound in research.
属性
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRMAUMHJREENI-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224492 | |
| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16642-92-5, 2062-26-2 | |
| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Trifluoromethyl)cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(trifluoromethyl)cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(TRIFLUOROMETHYL)CINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH27VC974F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective is 4-(Trifluoromethyl)cinnamic acid against parasitic weeds and what structural features contribute to this activity?
A1: Research indicates that the methyl ester derivative of 4-(Trifluoromethyl)cinnamic acid exhibits enhanced growth inhibition against the parasitic weed Cuscuta campestris compared to the parent compound. [] This suggests that the presence of the methyl ester group significantly contributes to its activity. Further studies exploring modifications to the aromatic ring and the carboxylic acid moiety could reveal more detailed structure-activity relationships. []
Q2: Can 4-(Trifluoromethyl)cinnamic acid be used to improve the stability of colloidal quantum dot (CQD) infrared photodetectors?
A2: Yes, utilizing 4-(Trifluoromethyl)cinnamic acid as a ligand in the electron-transport layer (ETL) of CQD photodetectors leads to enhanced device stability. [] This is attributed to the strong binding affinity of 4-(Trifluoromethyl)cinnamic acid to the CQDs, which effectively passivates the surface and prevents detrimental ion migration under operational bias. This improved passivation results in a 50-fold increase in operating stability compared to devices using the weakly bound ligand tetrabutylammonium iodide (TBAI). []
Q3: Does 4-(Trifluoromethyl)cinnamic acid exhibit any antifungal activity?
A3: While 4-(Trifluoromethyl)cinnamic acid itself has not been extensively studied for antifungal activity, a derivative, (2R,3R)-3-[4-(trifluoromethyl) benzolyamino]-2-[4-(trifluoromethyl)phenyl]-1-(1H-1,2,4-triazol-1-yl)-2-butanol, has shown promising results as a potential antifungal agent. [] This derivative incorporates the 4-(trifluoromethyl)phenyl group from 4-(Trifluoromethyl)cinnamic acid, suggesting that this structural feature might contribute to antifungal activity. Further research is needed to explore the antifungal potential of 4-(Trifluoromethyl)cinnamic acid and its derivatives. []
Q4: How does the structure of 4-(Trifluoromethyl)cinnamic acid influence its solid-state reactivity?
A4: 4-(Trifluoromethyl)cinnamic acid undergoes a solid-state [2+2] photodimerization reaction when exposed to light, resulting in the formation of a cyclobutane ring system. [] This reaction is highly dependent on the crystal packing of the molecule. Optical spectroscopy and powder X-ray diffraction studies revealed a complete loss of long-range order in the crystal structure during the photoconversion process, leading to an amorphous product. [] This highlights the importance of solid-state structure in dictating the reactivity of 4-(Trifluoromethyl)cinnamic acid.
Q5: What computational chemistry studies have been conducted on 4-(Trifluoromethyl)cinnamic acid?
A5: Quantum chemical calculations have been employed to investigate the molecular properties of 4-(Trifluoromethyl)cinnamic acid. [] These calculations can provide insights into the electronic structure, bonding characteristics, and reactivity of the molecule. Additionally, molecular docking studies can be used to predict the binding affinity of 4-(Trifluoromethyl)cinnamic acid with various biological targets, aiding in the understanding of its potential biological activity. [] Further computational studies, such as quantitative structure-activity relationship (QSAR) modeling, can be conducted to explore the relationship between the structure of 4-(Trifluoromethyl)cinnamic acid derivatives and their biological activities. []
Q6: Are there any known phase transitions associated with 4-(Trifluoromethyl)cinnamic acid?
A6: Yes, 4-(Trifluoromethyl)cinnamic acid exhibits a fully reversible temperature-induced phase transition around 132 K (cooling) and 131 K (heating) as revealed by differential scanning calorimetry (DSC). [] Single-crystal X-ray diffraction analysis at different temperatures (200 K, 145 K, and 120 K) demonstrated a quadrupling of the unit cell volume upon transitioning through this phase change, with the Z' value increasing from 2 to 8. [] This structural change is stabilized by intermolecular interactions, mainly O–H⋯O hydrogen bonding and C–H⋯O interactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



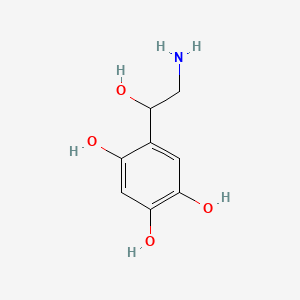
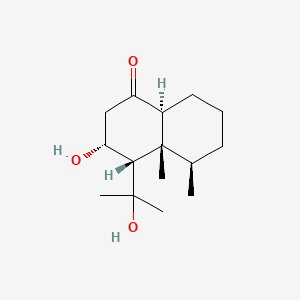

![N,N-Dimethyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)propan-1-amine;oxalic acid](/img/structure/B1199770.png)
![4-amino-1-[(6R,7S)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one](/img/structure/B1199771.png)

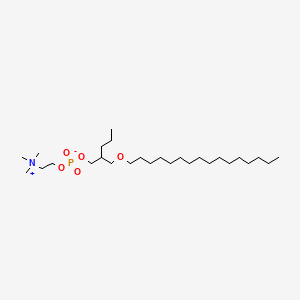
![N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1199779.png)

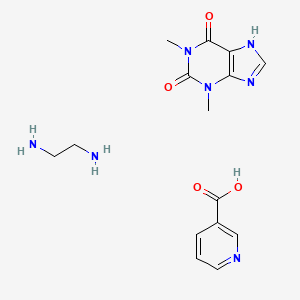
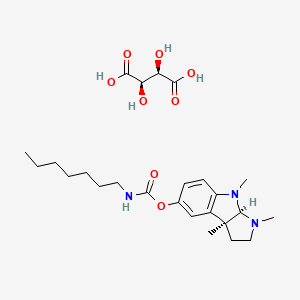
![Methyl[3-(10H-phenothiazin-10-YL)propyl]amine](/img/structure/B1199786.png)

